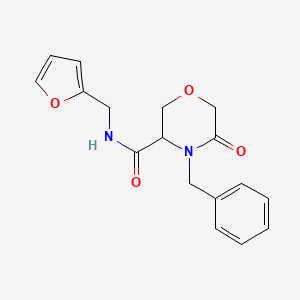

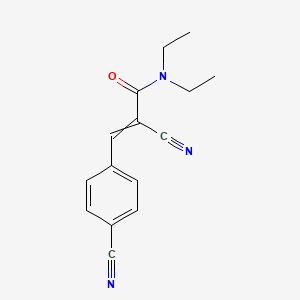

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide” is a chemical compound that falls under the category of cyanoacetohydrazides . Cyanoacetohydrazides are known to be precursors in reactions leading to the construction of heterocycles . They are used extensively in organic synthesis .

Synthesis Analysis

The synthesis of cyanoacetohydrazides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process can yield a variety of polyfunctional heterocyclic compounds of biological interest .Chemical Reactions Analysis

Cyanoacetohydrazides can undergo various types of reactions, including cyclocondensation and cyclization . They can react with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds .Scientific Research Applications

Summary of the Application

“2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid” is one of the most important dyes used in DSSC . DSSCs have received considerable attention because they can be assembled at low cost on a flexible and scalable substrate compared to photovoltaic cells made of silicon .

Methods of Application or Experimental Procedures

The Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods along with the 6-31+G** basis set have been used to study the structural, optoelectronic, and thermodynamic properties of the molecule . The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated using the same levels of theory .

Results or Outcomes Obtained

The average polarizability and first-order molecular hyperpolarizability of the studied molecule indicate that the compound is a good candidate as nonlinear optical materials . The entropy and enthalpy have also been calculated .

Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives

Summary of the Application

“2-cyano-3-phenylacrylamide derivatives” have been studied for their electronic properties . These compounds are of interest due to their potential applications in optoelectronics .

Methods of Application or Experimental Procedures

The synthesis of phenylacrylamide fluorophores was carried out using different catalysts and solvents . The structural, optoelectronic, and thermodynamic properties of the molecules were studied using Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods along with the 6-31+G** basis set .

Results or Outcomes Obtained

The study found that the frontier molecular orbital diagram of the derivatives calculated at B3LYP/6-31+G level of theory showed promising results for optoelectronic applications . The fluorescence spectrum of cyanophenylaryamide derivatives in chloroform was also studied .

Therapeutic Importance of Synthetic Thiophene

Summary of the Application

Thiophene and its substituted derivatives, which include “2-cyano-3-phenylacrylamide derivatives”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Methods of Application or Experimental Procedures

The synthesis of phenylacrylamide fluorophores was carried out using different catalysts and solvents . The structural, optoelectronic, and thermodynamic properties of the molecules were studied using Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods along with the 6-31+G** basis set .

Results or Outcomes Obtained

The study found that the frontier molecular orbital diagram of the derivatives calculated at B3LYP/6-31+G level of theory showed promising results for optoelectronic applications . The fluorescence spectrum of cyanophenylaryamide derivatives in chloroform was also studied .

properties

IUPAC Name |

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-3-18(4-2)15(19)14(11-17)9-12-5-7-13(10-16)8-6-12/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKUGBQLXJVJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC=C(C=C1)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)

![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)

![1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone](/img/structure/B2677619.png)

![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2677630.png)

![3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2677632.png)